molecular formula C14H10 B094455 1,2-Diphenylethyne-d10 CAS No. 19339-46-9

1,2-Diphenylethyne-d10

Cat. No.: B094455
CAS No.: 19339-46-9
M. Wt: 188.29 g/mol
InChI Key: JRXXLCKWQFKACW-LHNTUAQVSA-N
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Description

Diphenylacetylene-D10 (C₁₄D₁₀), also known as Tolan-d10, is a deuterated derivative of diphenylacetylene (C₁₄H₁₀), where all ten hydrogen atoms on the two benzene rings are replaced with deuterium (²H) . Its molecular weight is 188.29 g/mol, and it is identified by CAS No. 19339-46-8. This compound is primarily used as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, where deuterium substitution minimizes interference with proton signals . It is commercially available in high isotopic purity (98 atom % D) and is classified as non-hazardous for transport .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[2-(2,3,4,5,6-pentadeuteriophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXXLCKWQFKACW-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584206
Record name 1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19339-46-9
Record name 1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of trans-Stilbene

The bromination of trans-stilbene (C6H5CH=CHC6H5) with elemental bromine (Br2) in carbon tetrachloride yields meso-stilbene dibromide (C6H5CHBrCHBrC6H5). For deuterated analogs, trans-stilbene-D10 (C6D5CH=CHC6D5) is brominated under identical conditions to produce meso-stilbene dibromide-D10. Key parameters include:

ParameterValue
Temperature0–25°C
Reaction Time2–4 hours
Yield85–92%

Dehydrohalogenation with Potassium Hydroxide

Meso-stilbene dibromide-D10 undergoes dehydrohalogenation using potassium hydroxide (KOH) in ethanol or aqueous ethanol. The reaction eliminates two equivalents of HBr to form diphenylacetylene-D10:

C6D5CHBrCHBrC6D5+2KOHC6D5CCC6D5+2KBr+2H2O\text{C}_6\text{D}_5\text{CHBrCHBrC}_6\text{D}_5 + 2\text{KOH} \rightarrow \text{C}_6\text{D}_5\text{C}≡\text{CC}_6\text{D}_5 + 2\text{KBr} + 2\text{H}_2\text{O}

Optimization studies reveal that yields improve with:

  • Ethanol Concentration : 95% ethanol minimizes side reactions.

  • Temperature : 70–80°C enhances reaction kinetics without compromising selectivity.

  • Base Stoichiometry : A 2.2:1 molar ratio of KOH to dibromide ensures complete conversion.

Transition Metal-Catalyzed Coupling Reactions

Castro-Stephens Coupling

The Castro-Stephens coupling employs deuterated iodobenzene (C6D5I) and the copper(I) salt of phenylacetylene-D5 (C6D5C≡CH) to form diphenylacetylene-D10. The reaction proceeds via oxidative coupling:

2C6D5I+C6D5CCCuC6D5CCC6D5+2CuI2\text{C}_6\text{D}_5\text{I} + \text{C}_6\text{D}_5\text{C}≡\text{CCu} \rightarrow \text{C}_6\text{D}_5\text{C}≡\text{CC}_6\text{D}_5 + 2\text{CuI}

Critical Conditions :

  • Catalyst : Copper(I) iodide (CuI) in pyridine.

  • Temperature : 110–120°C under inert atmosphere.

  • Yield : 70–78% with 99% isotopic purity.

Sonogashira Coupling

The Sonogashira coupling between deuterated iodobenzene (C6D5I) and phenylacetylene-D5 (C6D5C≡CH) uses a palladium catalyst (e.g., Pd(PPh3)4) and copper iodide co-catalyst. Key advantages include milder conditions (room temperature to 60°C) and compatibility with functional groups.

ParameterValue
Catalyst Loading1–2 mol% Pd
SolventTetrahydrofuran (THF)
Yield82–88%

Post-Synthetic Deuteration Strategies

Iridium-Catalyzed H/D Exchange

A breakthrough method using supported iridium nanoparticles enables selective deuteration of pre-synthesized diphenylacetylene. The catalyst facilitates H/D exchange with C6D6 as the deuterium source under mild conditions (25–50°C, 12–24 hours).

Mechanistic Insights :

  • Regioselectivity : Deuteration occurs preferentially at para- and meta-C(sp2)–H positions, leaving ortho positions and C(sp3)–H bonds intact.

  • Functional Group Tolerance : Compatible with ketones, amides, and aryl ethers, enabling late-stage deuteration of complex intermediates.

Performance Metrics :

ParameterValue
Deuterium Incorporation95–98%
Turnover Frequency120 h⁻¹

Deuterium Gas Reduction

Catalytic hydrogenation of diphenylacetylene with deuterium gas (D2) over NiCo/MC catalysts produces cis-stilbene-D10, which is subsequently dehydrogenated to diphenylacetylene-D10. This two-step process achieves >90% isotopic enrichment.

Optimized Conditions :

  • Catalyst : NiCo bimetallic nanoparticles on mesoporous carbon.

  • Pressure : 1–2 bar D2.

  • Temperature : 25–40°C for hydrogenation; 180–200°C for dehydrogenation.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance efficiency and safety. Deuterated iodobenzene and phenylacetylene-D5 are fed into a Pd/C-packed column at 100°C, achieving 94% conversion per pass.

Key Advantages :

  • Throughput : 50–100 kg/day.

  • Purity : 99.5% by GC-MS.

Purification Techniques

  • Crystallization : Recrystallization from ethanol/water mixtures removes residual catalysts and byproducts.

  • Distillation : Short-path distillation under vacuum (0.1–1 mmHg) isolates diphenylacetylene-D10 with <0.1% non-deuterated impurities.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Absence of proton signals confirms complete deuteration.

  • 13C NMR : Peaks at δ 122–130 ppm correspond to sp-hybridized carbons.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 188.29 (C14D10) .

Chemical Reactions Analysis

Types of Reactions

Diphenylacetylene-D 10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert diphenylacetylene-D 10 to diphenylethane or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones and other oxygenated compounds.

    Reduction: Formation of diphenylethane and other reduced derivatives.

    Substitution: Formation of various substituted diphenylacetylene derivatives.

Scientific Research Applications

Diphenylacetylene-D 10 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of diphenylacetylene-D 10 involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a ligand, facilitating the formation of metal complexes and catalyzing reactions. In biological systems, the deuterium atoms can influence metabolic pathways and enzyme activities, providing insights into reaction mechanisms and isotope effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated aromatic hydrocarbons are critical in environmental and pharmaceutical analysis. Below is a systematic comparison of Diphenylacetylene-D10 with structurally or functionally analogous deuterated compounds:

Structural and Molecular Comparison

Compound CAS Number Molecular Formula Molecular Weight Key Structural Features
Diphenylacetylene-D10 19339-46-9 C₁₄D₁₀ 188.29 Two benzene rings linked by a triple bond (C≡C) with full deuteration
Phenanthrene-d10 1517-22-2 C₁₄D₁₀ 188.23* Three fused benzene rings with ten deuterium atoms
Naphthalene-d8 1146-65-2 C₁₀D₈ 136.22 Two fused benzene rings with eight deuterium atoms
Ethylbenzene-d10 25837-05-2 C₈D₁₀ 114.22 A benzene ring with a deuterated ethyl group (-CD₂CD₃)

*Molecular weight calculated based on isotopic substitution.

Physicochemical Properties

  • Diphenylacetylene-D10: The deuteration minimally affects its boiling point compared to the non-deuterated form (C₁₄H₁₀, MW 178.23). However, its reduced vibrational energy in C-D bonds enhances stability in high-temperature applications .
  • Phenanthrene-d10 : As a polycyclic aromatic hydrocarbon (PAH), it exhibits higher lipophilicity (Log P ~4.5) compared to Diphenylacetylene-D10 (estimated Log P ~3.8), making it suitable for environmental PAH analysis .
  • Ethylbenzene-d10 : With a simpler structure, it has a lower molecular weight and higher volatility, ideal for gas chromatography (GC) calibration .

Commercial Availability and Cost

  • Diphenylacetylene-D10 : Priced at $245 for 0.1 g, reflecting its specialized synthetic route involving deuterated benzene precursors .
  • Phenanthrene-d10 and Naphthalene-d8 : Typically cheaper (~$100–150 per 10 mg/L standard solution) due to simpler deuteration processes .

Research Findings and Key Differentiators

  • Stability : Diphenylacetylene-D10’s rigid triple bond structure provides exceptional thermal stability compared to Ethylbenzene-d10, which degrades faster under UV exposure .
  • Isotopic Purity : Diphenylacetylene-D10 achieves 98 atom % D, outperforming Naphthalene-d8 (typically 98% D) in precision isotope dilution mass spectrometry .
  • Synthetic Complexity : Full deuteration of aromatic systems (e.g., Diphenylacetylene-D10) requires multi-step synthesis, whereas ethylbenzene-d10 can be prepared via direct H/D exchange .

Biological Activity

Diphenylacetylene-D10 (DPA-D10) is a deuterated derivative of diphenylacetylene, a compound known for its unique structural properties and potential biological activities. This article explores the biological activity of DPA-D10, focusing on its mechanisms of action, cytotoxic effects, and other relevant biological applications.

Diphenylacetylene-D10 has the following chemical structure:

  • Linear Formula : C6_{6}D5_{5}C≡CC6_{6}D5_{5}
  • CAS Number : 19339-46-9
  • Molecular Weight : 182.26 g/mol

1. Cytotoxicity and Reactive Oxygen Species (ROS) Generation

Research indicates that DPA-D10 can induce cytotoxic effects through the generation of reactive oxygen species (ROS). A study demonstrated that compounds structurally similar to DPA-D10, such as DC324, exhibit significant cytotoxic activity upon photoactivation. This activation leads to ROS production, which can trigger apoptosis in cancer cells. The mechanism involves the absorption of light at specific wavelengths (e.g., 405 nm), resulting in cellular damage primarily through oxidative stress pathways .

2. DNA Damage Induction

DPA-D10 and its analogs have been shown to induce DNA damage in vitro without significantly altering cell viability. For example, synthetic derivatives of diphenylacetylene were tested on Chinese hamster ovary (CHO) cells, where they exhibited a statistically significant increase in DNA damage as assessed by the comet assay . This suggests that DPA-D10 may have potential applications in cancer therapies where inducing DNA damage is a desired outcome.

Anticancer Potential

The cytotoxic effects observed in studies suggest that DPA-D10 could be explored as a candidate for photodynamic therapy (PDT) in cancer treatment. The ability to generate ROS selectively in cancer cells presents an opportunity for targeted therapeutic strategies that minimize damage to surrounding healthy tissues .

Case Study 1: In Vitro Cytotoxicity

In vitro studies conducted on various cancer cell lines (e.g., MDA-MB-231 and HepG-2) showed that DPA-D10 exhibited lower cell viability compared to controls when exposed to light activation. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity due to ROS generation .

Case Study 2: DNA Damage Assessment

A comprehensive assessment using the comet assay revealed that DPA-D10 induced significant DNA damage at concentrations as low as 105M10^{-5}M. The extent of DNA damage was comparable to that induced by hydrogen peroxide, a known oxidative agent . This finding highlights the potential of DPA-D10 as a genotoxic agent in therapeutic applications.

Summary of Biological Activities

Activity TypeMechanismModel UsedConcentrationEffectReference
CytotoxicityROS GenerationMDA-MB-231, HepG-2105M10^{-5}MDecreased cell viability
DNA DamageComet AssayCHO Cells105M10^{-5}MIncreased %tail DNA
AntimicrobialNot specifically studied for DPA-D10Various pathogensN/APotential activity against pathogens

Q & A

Basic Research Questions

Q. How does deuterium labeling in diphenylacetylene-D₁₀ influence its spectroscopic characterization in cross-coupling reactions?

  • Methodological Answer : Spectroscopic characterization requires comparative analysis of deuterated and non-deuterated analogs. For NMR, the absence of proton signals in the alkyne region (e.g., disappearance of peaks near 3.5–4.0 ppm for C≡C-H) confirms deuteration . Infrared (IR) spectroscopy should show a redshift in the C≡C stretching frequency due to isotopic mass effects. Ensure baseline correction and solvent masking (e.g., using deuterated solvents) to avoid interference .

Q. What are the best practices for synthesizing diphenylacetylene-D₁₀ with high isotopic purity?

  • Methodological Answer : Use palladium-catalyzed deuterium exchange or direct synthesis via Sonogashira coupling with deuterated acetylene precursors. Purify via column chromatography (silica gel, hexane/ethyl acetate) and verify isotopic purity using mass spectrometry (e.g., ESI-MS or MALDI-TOF). Monitor deuteration efficiency via <sup>1</sup>H NMR to ensure >98% D incorporation .

Q. What safety protocols are critical when handling diphenylacetylene-D₁₀ in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust/aerosols. Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can contradictions in thermal stability data for diphenylacetylene-D₁₀ across studies be resolved?

  • Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) under standardized conditions (heating rate, atmosphere). Compare degradation onset temperatures in inert (N₂) vs. oxidative (O₂) environments. Use differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Reconcile discrepancies by validating purity (e.g., HPLC) and ensuring consistent sample preparation protocols .

Q. What mechanistic insights can diphenylacetylene-D₁₀ provide in alkyne metathesis reactions?

  • Methodological Answer : Use kinetic isotope effects (KIE) to probe reaction mechanisms. Compare turnover frequencies (TOF) of deuterated vs. non-deuterated substrates. Isotopic labeling at the alkyne position can clarify whether C–H bond cleavage is rate-determining. Pair with DFT calculations to model transition states and validate experimental KIE values .

Q. How should researchers design experiments to assess solvent effects on diphenylacetylene-D₁₀ reactivity?

  • Methodological Answer : Systematically vary solvent polarity (e.g., toluene, DMF, THF) while controlling temperature and concentration. Use UV-Vis spectroscopy to monitor reaction progress (e.g., alkyne consumption at 250–300 nm). Employ Eyring plots to correlate solvent dielectric constants with activation parameters (ΔH‡, ΔS‡). Include control experiments with non-deuterated analogs to isolate isotopic effects .

Q. How can reproducibility challenges in diphenylacetylene-D₁₀-based catalytic systems be addressed?

  • Methodological Answer : Document catalyst loading, ligand ratios, and substrate purity in detail. Pre-dry solvents (e.g., molecular sieves) to minimize moisture interference. Use high-precision gas chromatography (GC) or LC-MS for product quantification. Share raw data (e.g., via repositories) to enable cross-validation. Report negative results to highlight boundary conditions of catalytic efficiency .

Data Gaps and Future Directions

  • Ecological Impact : Current safety data sheets lack ecotoxicity profiles for diphenylacetylene-D₁₀. Future studies should assess biodegradability (OECD 301 tests) and bioaccumulation potential (logP measurements) .
  • Theoretical Modeling : Computational studies (e.g., DFT/MD simulations) are needed to predict vibrational spectra and reaction pathways, addressing gaps in NIST reference data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Diphenylethyne-d10
Reactant of Route 2
1,2-Diphenylethyne-d10

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